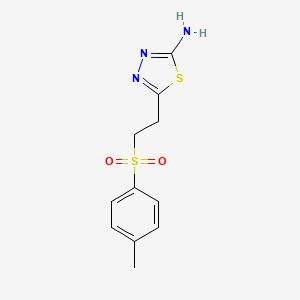

5-(2-Tosylethyl)-1,3,4-thiadiazol-2-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound 5-(2-Tosylethyl)-1,3,4-thiadiazol-2-amine is a derivative of 1,3,4-thiadiazole, which is a heterocyclic compound containing both sulfur and nitrogen within the ring structure. This class of compounds has garnered interest due to their potential applications in medicinal chemistry, particularly as therapeutic drugs. The specific substitution at the 5th position with a 2-tosylethyl group may confer unique physical, chemical, and biological properties to the molecule, which could be relevant for drug development and other applications in chemical research .

Synthesis Analysis

The synthesis of 1,3,4-thiadiazol-2-amine derivatives, including those with substitutions at the 5th position, has been explored through a novel one-pot method. This method involves the reaction of thiosemicarbazide with carboxylic acid in the presence of polyphosphate ester (PPE), avoiding the use of toxic additives like POCl3 or SOCl2. The reaction proceeds through three steps, culminating in the formation of the desired 2-amino-1,3,4-thiadiazole. The study successfully synthesized five different 2-amino-1,3,4-thiadiazoles, demonstrating the versatility and efficiency of this approach. The structures of the synthesized compounds were confirmed using mass spectrometry, IR, and NMR spectroscopies .

Molecular Structure Analysis

The molecular structure of 5-(2-Tosylethyl)-1,3,4-thiadiazol-2-amine and related derivatives has been characterized by various spectroscopic methods. These include 1H-NMR, 13C{1H}-NMR, FT-IR, and LC-MS, which provide detailed information about the molecular framework and the nature of the substituents attached to the thiadiazole ring. The spectral data are crucial for confirming the identity of the synthesized compounds and for understanding their structural features, which are essential for their potential biological activity .

Chemical Reactions Analysis

The reactivity of 1,3,4-thiadiazol-2-amines, including those with various substituents, has been explored in the context of their interactions with DNA. Absorption and fluorescence spectroscopy methods have been employed to study these interactions, revealing that the compounds can bind avidly to DNA through a groove binding mode. Additionally, DNA cleavage studies were performed in the presence and absence of H2O2, indicating that these thiadiazole derivatives can engage in chemical reactions with biological macromolecules, which is an important consideration for their potential use as therapeutic agents .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 5-(2-Tosylethyl)-1,3,4-thiadiazol-2-amine are not detailed in the provided papers, the general properties of 1,3,4-thiadiazol-2-amines can be inferred. These compounds are likely to exhibit moderate polarity due to the presence of heteroatoms and the ability to engage in hydrogen bonding, which could affect their solubility and interaction with biological targets. The presence of the tosylethyl substituent may also influence the lipophilicity of the compound, which is an important factor in drug design. The chemical stability, reactivity, and the potential for forming derivatives through further chemical reactions are also important aspects that would need to be considered in a comprehensive analysis .

Aplicaciones Científicas De Investigación

Synthesis and Structural Analysis

Quantitative Assessment of Noncovalent Interactions : Research into adamantane-1,3,4-thiadiazole hybrids has revealed insights into their structural properties and noncovalent interactions. Advanced techniques such as crystallography and quantum theory of atoms-in-molecules (QTAIM) analysis have been employed to characterize intra- and intermolecular interactions, highlighting the significance of these compounds in materials science and molecular engineering (El-Emam et al., 2020).

Syntheses and Spectral Studies : The synthesis of various thiadiazole derivatives, including those with benzyl and phenyl substitutions, has been detailed, employing techniques such as X-ray crystallography and DFT studies. These syntheses provide foundational knowledge for designing and understanding the properties of thiadiazole compounds, which can be applied to developing new materials and pharmaceuticals (Dani et al., 2013).

Biological Activities

Antiproliferative and Antimicrobial Properties : Schiff bases derived from 1,3,4-thiadiazole compounds have been synthesized and tested for their biological activities. Some derivatives exhibited significant DNA protective abilities and strong antimicrobial activities, suggesting their potential in developing therapeutic agents and protective compounds (Gür et al., 2020).

In Vitro Biological Evaluation : Derivatives of 2-amino-5-ethyl-1,3,4-thiadiazole have been evaluated for their antibacterial and antifungal activities, demonstrating the potential of thiadiazole derivatives in addressing microbial resistance and developing new antimicrobial agents (Makwane et al., 2018).

Advanced Synthesis Techniques

Ultrasound-assisted Synthesis : The use of ultrasound has been explored as an efficient method for synthesizing thiadiazole derivatives. This approach has been shown to enhance reaction efficiency, highlighting the importance of innovative synthesis techniques in optimizing the production of thiadiazole compounds (Erdogan, 2018).

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

5-[2-(4-methylphenyl)sulfonylethyl]-1,3,4-thiadiazol-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O2S2/c1-8-2-4-9(5-3-8)18(15,16)7-6-10-13-14-11(12)17-10/h2-5H,6-7H2,1H3,(H2,12,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFYGMOYWXOCYTD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)CCC2=NN=C(S2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90353719 |

Source

|

| Record name | 5-[2-(4-Methylbenzene-1-sulfonyl)ethyl]-1,3,4-thiadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90353719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(2-Tosylethyl)-1,3,4-thiadiazol-2-amine | |

CAS RN |

302956-47-4 |

Source

|

| Record name | 5-[2-(4-Methylbenzene-1-sulfonyl)ethyl]-1,3,4-thiadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90353719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[2-(3,4-Dihydro-2H-quinolin-1-yl)-2-oxo-ethylsulfanyl]acetic acid](/img/structure/B1299052.png)

![1-[2-(2-Isopropyl-5-methyl-phenoxy)-ethyl]-piperazine](/img/structure/B1299071.png)